molecular formula C10H17ClN2 B3024252 4-tert-Butylphenylhydrazine hydrochloride CAS No. 36600-66-5

4-tert-Butylphenylhydrazine hydrochloride

Cat. No.: B3024252
CAS No.: 36600-66-5
M. Wt: 200.71 g/mol
InChI Key: VTESCYNPUGSWKG-UHFFFAOYSA-N
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Description

4-tert-Butylphenylhydrazine hydrochloride is an organic compound with the chemical formula C10H15N2 · HCl. It is a white to light yellow crystalline powder. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis and pharmacological evaluation of tetrahydroindazole-based ligands .

Preparation Methods

4-tert-Butylphenylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylphenylhydrazine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.

Chemical Reactions Analysis

4-tert-Butylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It participates in substitution reactions, particularly in the formation of heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-tert-Butylphenylhydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific reaction conditions and the nature of the target molecules .

Comparison with Similar Compounds

4-tert-Butylphenylhydrazine hydrochloride can be compared with other similar compounds, such as:

    4-tert-Butylphenylhydrazine: The non-hydrochloride form of the compound.

    4-tert-Butylbenzylhydrazine: A similar compound with a benzyl group instead of a phenyl group.

    4-tert-Butylphenylhydrazine sulfate: A sulfate salt form of the compound.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in scientific research and industrial processes .

Properties

IUPAC Name

(4-tert-butylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTESCYNPUGSWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926096
Record name (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128231-55-0
Record name (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylphenylhydrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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